molecular formula C9H8ClFO B14039890 1-Chloro-1-(3-fluorophenyl)propan-2-one

1-Chloro-1-(3-fluorophenyl)propan-2-one

Cat. No.: B14039890
M. Wt: 186.61 g/mol
InChI Key: VKMDZZOGPQVQFV-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique reactivity due to the presence of both chloro and fluoro substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenylpropanones.

    Reduction: Formation of 1-chloro-1-(3-fluorophenyl)propan-2-ol.

    Oxidation: Formation of 1-chloro-1-(3-fluorophenyl)propanoic acid.

Scientific Research Applications

1-Chloro-1-(3-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-chloro-1-(3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting biological pathways and cellular functions.

Comparison with Similar Compounds

1-Chloro-1-(3-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(4-fluorophenyl)propan-2-one: Similar structure but with the fluoro group in the para position, leading to different reactivity and applications.

    1-Chloro-1-(2-fluorophenyl)propan-2-one: Fluoro group in the ortho position, affecting steric and electronic properties.

    1-Bromo-1-(3-fluorophenyl)propan-2-one: Bromine instead of chlorine, resulting in different reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-chloro-1-(3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)9(10)7-3-2-4-8(11)5-7/h2-5,9H,1H3

InChI Key

VKMDZZOGPQVQFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)F)Cl

Origin of Product

United States

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